molecular formula C14H13FN2O3S2 B2528781 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905687-40-3

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No. B2528781
CAS RN: 905687-40-3
M. Wt: 340.39
InChI Key: FYGQABHFBLYAHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .


Molecular Structure Analysis

The molecular formula of “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” is C16H17FN2O3S2. The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” are not detailed in the sources, thiophene derivatives are known to undergo various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing various changes . For instance, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . For example, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely applied in carbon–carbon bond forming reactions, has been found to be exceptionally mild and functional group tolerant .

Result of Action

Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S2/c15-10-3-5-12(6-4-10)17-9-11(8-13(17)18)16-22(19,20)14-2-1-7-21-14/h1-7,11,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGQABHFBLYAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

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